![molecular formula C8H16ClNO B13904552 2-Amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride](/img/structure/B13904552.png)
2-Amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride is a cyclic amine hydrochloride salt used in chemical synthesis and as a research tool in scientific studies. It is a chiral compound with a molecular weight of 285.8 g/mol and is soluble in water. This compound is known for its unique bicyclo[1.1.1]pentane structure, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride typically involves the reaction of [1.1.1]propellane with appropriate amine and alcohol derivatives. One common method includes the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of multifunctionalized bicyclo[1.1.1]pentane derivatives. The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, substituted amines, and other functionalized bicyclo[1.1.1]pentane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a bioisostere to replace aromatic rings, tert-butyl groups, and alkynes.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions due to its unique structure.
Medicine: It plays a role in drug discovery and modification, particularly in the development of new pharmaceuticals with improved properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclo[1.1.1]pentane structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride: Another bicyclo[1.1.1]pentane derivative with similar applications.
(+/-)-3-amino-1,1-dimethoxy-propan-2-ol: A compound with a different structural framework but similar functional groups.
Uniqueness
2-Amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride is unique due to its specific bicyclo[1.1.1]pentane structure, which imparts distinct chemical properties and reactivity. This makes it a valuable tool in various scientific research applications and distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C8H16ClNO |
|---|---|
Molekulargewicht |
177.67 g/mol |
IUPAC-Name |
2-amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-7(5-10)4-8-1-6(2-8)3-8;/h6-7,10H,1-5,9H2;1H |
InChI-Schlüssel |
IFTSSTISZNTCSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(C2)CC(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


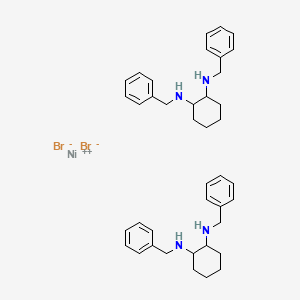
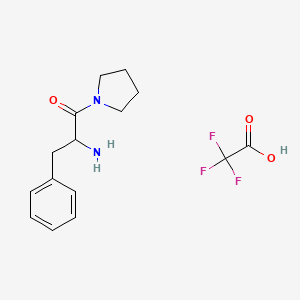
![methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13904484.png)

![[5,5'-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13904488.png)
![Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate](/img/structure/B13904489.png)
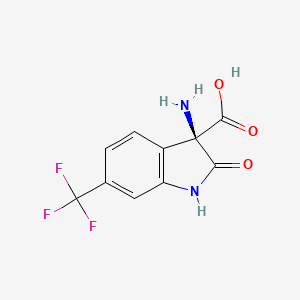
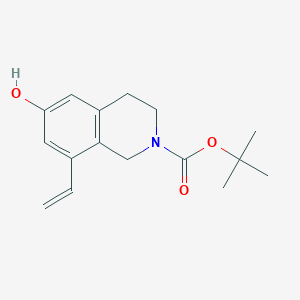

![7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13904523.png)
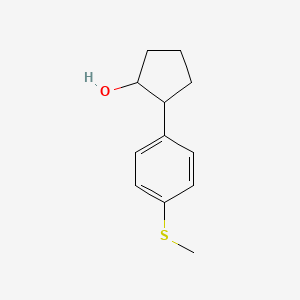
![Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate](/img/structure/B13904538.png)

platinum(II)](/img/structure/B13904557.png)
